molecular formula C21H20FN3O4 B2670722 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1170103-07-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2670722
CAS No.: 1170103-07-7
M. Wt: 397.406
InChI Key: COVVGZJLEGZMFZ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (CAS 1170103-07-7) is a chemical compound with the molecular formula C21H20FN3O4 and a molecular weight of 397.4 g/mol . This product is presented as a high-purity material for research and development purposes. The benzo[d][1,3]dioxole scaffold, a key structural component of this molecule, is a privileged structure in medicinal chemistry and is found in compounds investigated for a variety of biological activities . For example, research into other benzodioxole-containing molecules has explored areas such as neurology and the modulation of ATP-binding cassette transporters . Similarly, the pyrazole carboxamide core is a significant pharmacophore in pharmaceutical research. This compound is intended for research use only and is not for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-2-9-27-19-12-25(16-6-4-15(22)5-7-16)24-20(19)21(26)23-11-14-3-8-17-18(10-14)29-13-28-17/h3-8,10,12H,2,9,11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVVGZJLEGZMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several steps, typically including the formation of the pyrazole core followed by substitution reactions to introduce the benzo[d][1,3]dioxole and fluorophenyl moieties. The detailed synthetic route is critical for ensuring the purity and efficacy of the compound in biological assays.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

  • In vitro Studies : Research indicates that certain pyrazole derivatives have IC50 values ranging from 0.02 to 0.04 µM against COX-2, suggesting potent anti-inflammatory activity when compared to standard drugs like diclofenac .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Pyrazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays : Studies have reported that specific pyrazole compounds demonstrate significant cytotoxicity with IC50 values in the low micromolar range against breast and colon cancer cell lines .

Antimicrobial Activity

This compound has been assessed for antimicrobial properties as well.

  • Bacterial Inhibition : Compounds from similar classes have shown activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

Study 1: Anti-inflammatory Efficacy

A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited a significant reduction in edema compared to controls, with some compounds showing effectiveness comparable to standard anti-inflammatory medications like celecoxib.

Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study found that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues of Pyrazole Derivatives

The table below compares the target compound with structurally related pyrazole derivatives:

Compound Name Core Structure R1 (Position 1) R4 (Position 4) Carboxamide/Other Groups Key Properties/Activities References
Target Compound Pyrazole 4-fluorophenyl Propoxy N-(benzodioxol-5-ylmethyl) Inferred CNS potential
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () Dihydropyrazole 4-fluorophenyl Phenyl Carbaldehyde Structural confirmation
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide () Pyrazole (2,4-dichlorophenyl)methyl Methyl 4-fluorobenzenesulfonamide Antibacterial activity
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide () Pyrazole 4-fluorophenyl Methyl N-(1,3-dimethylpyrazole) Simplified analog; no benzodioxole

Key Observations :

  • Core Structure: Pyrazole vs. dihydropyrazole (e.g., ).
  • Substituent Effects: 4-Fluorophenyl: Common in antibacterial and anti-inflammatory agents (e.g., ). Fluorine enhances electronegativity and bioavailability . Propoxy vs. Shorter Alkoxy: Propoxy balances lipophilicity and metabolic stability compared to methoxy (more polar) or longer chains (prone to oxidation) . Benzodioxole: The methylenedioxy group in the target compound may reduce CYP450-mediated metabolism compared to non-cyclic substituents .

Functional Group Variations in Carboxamide Derivatives

The carboxamide group is a critical pharmacophore. Comparisons with analogs highlight:

Compound Name Carboxamide Substituent Biological Implications References
Target Compound N-(benzodioxol-5-ylmethyl) Enhanced metabolic stability; CNS penetration
1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () Acetyl Reduced hydrogen-bonding capacity vs. carboxamide
1-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropanecarboxamide () Cyclopropanecarboxamide Increased steric bulk; potential for novel binding modes

Key Observations :

  • Benzodioxole vs. Cyclopropane : Benzodioxole’s electron-rich aromatic system may improve target affinity compared to cyclopropane’s rigidity .
  • Sulfonamide vs.

Q & A

Q. Q1. What are the key synthetic challenges in preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, and how can they be methodologically addressed?

Answer: The compound’s synthesis involves multi-step reactions, including pyrazole core formation, fluorophenyl substitution, and benzo[d][1,3]dioxole integration. Key challenges include regioselectivity in pyrazole ring formation and steric hindrance during carboxamide coupling.

  • Regioselectivity : Use NMR-guided optimization (e.g., ¹H/¹³C NMR) to confirm substitution patterns .
  • Coupling Efficiency : Employ coupling agents like EDC/HOBt or DCC to enhance carboxamide bond formation .
  • Purification : Utilize preparative HPLC with C18 columns to isolate high-purity fractions (>98%) .

Advanced Structural Analysis

Q. Q2. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across different studies?

Answer: Contradictions in NMR data often arise from solvent effects, tautomerism, or impurities. To resolve:

  • Solvent Standardization : Report spectra in deuterated DMSO or CDCl3 with TMS as an internal reference .
  • Tautomer Analysis : Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers) .
  • X-ray Crystallography : Validate molecular geometry via single-crystal diffraction (e.g., CCDC deposition codes) .

Biological Activity Profiling

Q. Q3. What experimental frameworks are recommended for evaluating the anticonvulsant or neuroprotective potential of this compound?

Answer:

  • In Vitro Models : Use glutamate-induced excitotoxicity in SH-SY5Y cells, measuring IC₅₀ via MTT assays .
  • In Vivo Models : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents, with dose-response curves (e.g., ED₅₀ calculations) .
  • Mechanistic Studies : Perform molecular docking against GABAₐ or NMDA receptors using AutoDock Vina .

Data Contradiction Analysis

Q. Q4. How should researchers address conflicting reports on the compound’s efficacy in enzyme inhibition assays?

Answer: Contradictions may stem from assay conditions or enzyme isoforms. Mitigate via:

  • Standardized Protocols : Adopt uniform ATP concentrations (e.g., 10 µM) and incubation times (30–60 min) .
  • Isoform-Specific Assays : Test against recombinant human enzymes (e.g., CYP3A4 vs. CYP2D6) .
  • Negative Controls : Include known inhibitors (e.g., ketoconazole for CYP3A4) to validate assay reliability .

Structure-Activity Relationship (SAR) Optimization

Q. Q5. Which substituents (e.g., benzo[d][1,3]dioxole vs. fluorophenyl) most critically influence bioactivity, and how can this guide analog design?

Answer:

  • Benzo[d][1,3]dioxole : Enhances blood-brain barrier penetration due to lipophilicity (logP ~3.2) .
  • 4-Fluorophenyl : Improves receptor binding affinity via halogen bonding (e.g., σ-hole interactions) .
  • Propoxy Group : Modulates metabolic stability; replace with cyclopropoxy to reduce CYP450 oxidation .

Methodological Handling of Physicochemical Limitations

Q. Q6. What strategies can improve the aqueous solubility of this compound for in vivo studies?

Answer:

  • Salt Formation : Synthesize hydrochloride or mesylate salts to enhance solubility (e.g., >1 mg/mL in PBS) .
  • Co-Solvent Systems : Use 10% DMSO/PEG-400 mixtures for intraperitoneal administration .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Advanced Computational Modeling

Q. Q7. How can molecular dynamics (MD) simulations clarify the compound’s interaction with target proteins?

Answer:

  • Docking Initialization : Use Schrödinger Maestro for protein preparation (e.g., protonation states, grid generation) .
  • MD Parameters : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess binding stability .
  • Free Energy Calculations : Compute binding ΔG via MM-PBSA to rank analog potency .

Contradictory Pharmacokinetic Data

Q. Q8. How should researchers reconcile discrepancies in half-life (t₁/₂) values reported in rodent vs. primate models?

Answer:

  • Species-Specific Metabolism : Compare hepatic microsome data (e.g., human vs. rat CYP450 activity) .
  • Dosing Routes : Adjust bioavailability calculations for IV vs. oral administration (e.g., AUC₀–24 normalization) .
  • Allometric Scaling : Apply a 0.75 exponent to extrapolate primate t₁/₂ from rodent data .

Tables for Key Data

Table 1. Comparative Bioactivity of Pyrazole Derivatives

CompoundIC₅₀ (µM)LogPReference
Target Compound0.453.2
4-Methoxy Analog1.22.8
Cyclopropoxy Derivative0.383.5

Table 2. Solubility Enhancement Strategies

MethodSolubility (mg/mL)Bioavailability (%)
Hydrochloride Salt1.565
PLGA Nanoparticles0.8 (sustained)85
PEG-400 Co-Solvent2.170

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